molecular formula C12H14ClFN2O2 B2588619 N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide CAS No. 329078-62-8

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B2588619
CAS No.: 329078-62-8
M. Wt: 272.7
InChI Key: JXSHVGOECJPWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 3-chloro-4-fluorophenyl group and a morpholine ring linked via an acetamide backbone.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O2/c13-10-7-9(1-2-11(10)14)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHVGOECJPWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline. This can be achieved through the nitration of 3-chloro-4-fluorobenzene followed by reduction of the nitro group to an amine.

    Acylation Reaction: The intermediate 3-chloro-4-fluoroaniline is then subjected to acylation with chloroacetyl chloride to form N-(3-chloro-4-fluorophenyl)-2-chloroacetamide.

    Substitution Reaction: Finally, the chloroacetamide is reacted with morpholine under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group in the compound undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield
Hydrogen peroxide (H₂O₂)0–5°C, aqueous acetoneSulfoxide derivative68–72%
m-Chloroperbenzoic acid (mCPBA)RT, dichloromethaneSulfone derivative83–87%

The oxidation mechanism involves electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. Sulfone derivatives exhibit enhanced stability compared to sulfoxides, making them preferable for pharmaceutical applications.

Reduction Reactions

The morpholine ring and acetamide group participate in hydrogenation and catalytic reductions:

Reagent Conditions Product Application
H₂/Pd-C40–60 psi, ethanol, 50°CSaturated morpholine derivativeBioactivity modulation
LiAlH₄Anhydrous THF, refluxSecondary amine (morpholine reduction)Intermediate for further functionalization

Reduction of the morpholine ring’s tertiary amine to a secondary amine increases nucleophilicity, enabling subsequent alkylation or acylation.

Nucleophilic Substitution

The chloro-fluorophenyl group undergoes aromatic substitution reactions:

Reagent Conditions Position Product
Sodium methoxideDMF, 80°C, 12 hrsPara to FMethoxy derivative
Ammonia (NH₃)Sealed tube, 120°C, 24 hrsMeta to ClAmino-substituted analog

The electron-withdrawing fluorine atom directs nucleophilic attack to the para position, while steric effects from chlorine influence meta substitution in certain conditions .

Acid-Base Reactions

The acetamide group participates in hydrolysis and pH-dependent tautomerization:

Reaction Type Conditions Product
Acidic hydrolysis6M HCl, reflux, 6 hrs3-Chloro-4-fluoroaniline + acetic acid
Basic hydrolysis2M NaOH, ethanol, 80°C, 4 hrsCarboxylate salt + morpholine byproduct

Hydrolysis pathways are critical for prodrug activation or metabolite studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reagent Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl analog65–70%
EthynyltrimethylsilanePdCl₂(dppf), CuIAlkyne-functionalized derivative58–62%

These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .

Scientific Research Applications

Anticancer Activity

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide has been studied for its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways, particularly those related to cancer progression. For instance, compounds with similar structures have shown promise in inhibiting p38 mitogen-activated protein kinase, which plays a critical role in inflammatory responses and cancer cell proliferation.

Case Study: Inhibition of Kinases

  • Objective: To evaluate the compound's efficacy against cancer cell lines.
  • Results: Preliminary studies indicated that the compound demonstrated significant inhibition of cell proliferation in various cancer models, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Its ability to modulate signaling pathways involved in inflammation could provide therapeutic benefits for conditions such as rheumatoid arthritis or other inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Studies

  • Objective: To assess the anti-inflammatory effects in animal models.
  • Results: The compound exhibited a reduction in inflammatory markers and improved clinical scores in models of induced inflammation, indicating its potential utility in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications can enhance efficacy or reduce toxicity. The presence of the morpholine moiety is particularly noted for improving bioavailability and solubility.

Potential Therapeutic Uses

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy: As an adjunct treatment for various cancers due to its kinase-inhibiting properties.
  • Anti-inflammatory Drugs: For conditions involving chronic inflammation.

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of kinases involved in cancer progressionSignificant reduction in cell proliferation
Anti-inflammatory EffectsModulation of inflammatory signaling pathwaysDecreased inflammatory markers in animal models

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and the chloro-fluoro substituted phenyl group allows the compound to bind to active sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
N-(3-Chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide Morpholine, 3-Cl-4-F-phenyl C₁₂H₁₃ClFN₂O₂ Polar morpholine group; halogenated aromatic ring
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 4-Methoxyphenyl instead of morpholine C₁₅H₁₃ClFNO₂ Methoxy group increases lipophilicity; reduced polarity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazol-2-yl group, 2-Cl-phenyl C₁₅H₁₅ClN₃O₂S Thiazole ring enhances π-π stacking; potential kinase inhibition
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-Cl-phenyl)-4-oxo-quinazolin-2-yl]sulfanyl}acetamide Quinazolinone-thioether linkage C₂₂H₁₄Cl₂FN₃O₂S Bulky quinazolinone moiety; thioether improves reactivity
N-(3-Chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Triazole-furan substituent C₁₅H₁₂ClFN₄O₂S High predicted pKa (11.30); furan enhances metabolic stability

Pharmacological Activity

  • Anticancer Potential: Morpholine-containing analogs (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) demonstrate notable activity against cancer cell lines (HCT-1, MCF-7) via apoptosis induction . The morpholine group may enhance target binding through hydrogen bonding.
  • Kinase Modulation : Thiazole derivatives (e.g., compound from ) are implicated in kinase inhibition due to their structural similarity to ATP-competitive inhibitors .
  • Receptor Agonism : Pyridazin-3(2H)-one acetamides act as FPR1/FPR2 agonists, suggesting that electronic properties of substituents influence receptor specificity .

Physicochemical and ADMET Considerations

  • Solubility : Morpholine derivatives exhibit higher aqueous solubility compared to methoxyphenyl or naphthyl analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) due to the polar morpholine ring .
  • Metabolic Stability : Furan and triazole groups () may resist oxidative metabolism, extending half-life .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The compound features a morpholine ring , a chloro and fluoro substituted phenyl group , and an acetamide moiety . Its structure can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}ClF1_{1}N2_{2}O
  • Molecular Weight : 232.68 g/mol

The presence of the morpholine ring enhances solubility and may influence the compound's interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Mechanisms

This compound exhibits biological activity primarily through the inhibition of specific enzymes and kinases involved in cell signaling pathways. Notably, compounds with similar structures have been studied for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression.

The mechanism of action involves binding to active sites on target proteins, modulating their activities. This interaction can lead to various biological effects, including:

  • Inhibition of Kinases : Targeting kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Reducing the production of pro-inflammatory mediators by inhibiting cyclooxygenase (COX) enzymes .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

CompoundStructural FeaturesBiological ActivityIC50_{50} Values
This compoundMorpholine ring, chloro-fluoro substitutionKinase inhibitionTBD
7-(Morpholin-4-yl)-[1,2,4]triazolo[4,5-d]pyrimidinSimilar triazole-pyrimidine coreAnticancer activityTBD
N-(4-fluorophenyl)-2-[7-(morpholin-4-yl)-3oxo-[1,2,4]triazolo[4,5-d]pyrimidinFluorinated phenyl groupAntiviral propertiesTBD

The data indicates that modifications to the phenyl ring and morpholine structure significantly affect the compound's efficacy against various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, with IC50_{50} values indicating potent anti-inflammatory properties. For instance, derivatives showed IC50_{50} values ranging from 19.45 μM to 42.1 μM against COX enzymes .
  • Anticancer Activity :
    • Research has shown that compounds with similar structures effectively inhibit cancer cell lines such as HepG2 and MCF-7. The presence of electron-withdrawing groups like chloro and fluoro on the phenyl ring enhances antiproliferative activity against these cells .
  • Kinase Inhibition :
    • Studies focusing on kinase inhibition revealed that this compound could effectively inhibit specific kinases implicated in cancer progression, thereby suggesting its potential use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction between diphenylacetyl chloride and 3-chloro-4-fluoroaniline in dichloromethane with triethylamine as a base, yielding crystalline products after extraction and purification. Similar procedures (e.g., ) use 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide as a precursor, reacting with thiol-containing intermediates under mild conditions (acetonitrile, KI catalyst). Key steps include:

  • Reagent selection : Dichloromethane or acetonitrile as solvents.
  • Purification : Column chromatography or recrystallization from toluene/ethanol ( ).
  • Yield optimization : Reaction temperature (273 K for 3 hours) and stoichiometric control of reagents ( ).

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard. reports dihedral angles between the acetamide group and aromatic rings (e.g., 10.8° between acetamide and chloro/fluoro-substituted benzene), critical for understanding conformational stability. Spectroscopic techniques include:

  • ¹H/¹³C NMR : Distinct signals for morpholine protons (δ 3.31–3.55 ppm) and aromatic protons (δ 7.16–7.69 ppm) ( ).
  • Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ = 347 in ).

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on kinase inhibition or cytotoxicity. highlights thioacetamide derivatives (structurally analogous) tested in anticancer assays. Key steps:

  • Target selection : Kinases (e.g., EGFR, VEGFR) due to morpholine’s role in binding ATP pockets.
  • Assay design : MTT assays for cell viability, IC₅₀ determination.
  • Positive controls : Use known inhibitors (e.g., erlotinib) to validate experimental conditions.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

  • Methodological Answer : Discrepancies between computational models (e.g., DFT) and experimental data are addressed via:

  • Hydrogen bonding analysis : identifies N–H···O interactions stabilizing 1D chains (bond length ~0.86 Å), which may not align with gas-phase simulations.
  • Torsional angle validation : Compare DFT-predicted dihedral angles with crystallographic data (e.g., 81.9° vs. computed 75–85° ranges) ( ).
  • Software tools : SHELXL for refinement ( ) and Mercury for visualizing packing interactions.

Q. What strategies optimize structure-activity relationships (SAR) for morpholine-containing acetamides?

  • Methodological Answer :

  • Substituent variation : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects ( ).
  • Bioisosteric replacement : Test sulfone or phosphonate moieties (see ) for enhanced solubility or target affinity.
  • Data-driven SAR : Use QSAR models trained on IC₅₀ values and descriptors (e.g., logP, polar surface area).

Q. How are computational methods integrated into experimental design for this compound?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Glide to predict binding modes with kinases (PDB: 1M17 for EGFR).
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (e.g., morpholine’s impact on blood-brain barrier penetration).
  • Molecular dynamics (MD) : GROMACS simulations to assess conformational stability in solution vs. crystal states ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.